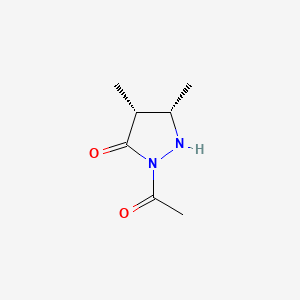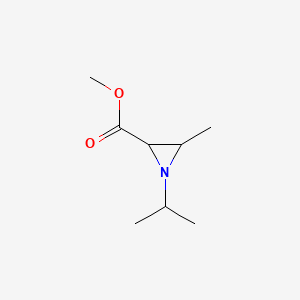![molecular formula C7H5Cl2N3O B590769 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride CAS No. 126728-21-0](/img/structure/B590769.png)
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones . It has been identified as having broad-spectrum antibacterial activity and reasonable antifungal activity .
Synthesis Analysis
The synthesis of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride involves varying solvents, catalysts, and the use of microwave irradiation . The best conditions for its synthesis were found to be using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .Molecular Structure Analysis
The molecular structure of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride is characterized by a pyrido[2,3-d]pyrimidine ring system . This structure was confirmed by 1H and 13C NMR spectroscopy, as well as by IR spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride include the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation . This reaction leads to the formation of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones .Applications De Recherche Scientifique
Tyrosine Kinase Inhibition
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride: is a promising compound for selectively inhibiting the activity of various tyrosine kinases. These enzymes catalyze the transfer of phosphate from ATP to tyrosine residues in proteins and are crucial targets for antitumor drugs. For instance, derivatives of this compound have been found to inhibit Src tyrosine kinase, EGFR kinase, and Wee1 kinase, which are significant in the development of cancer therapies .
Antitumor Activity
Derivatives of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride have shown potential as antitumor agents. The introduction of an acylamino group at position 7 of the pyridopyrimidine system has led to the discovery of strong selective FGFR tyrosine kinase inhibitors, which are promising leads for creating new antitumor drugs .
Treatment of Arthritis
Some derivatives of the compound have been effective in treating arthritis. By inhibiting specific kinases, these derivatives can reduce inflammation and pain associated with the condition, offering a potential new avenue for arthritis therapy .
Hepatitis C Treatment
The compound has also been utilized in the treatment of hepatitis C. Its ability to inhibit certain enzymes makes it a valuable candidate for developing drugs to combat this viral infection .
Type II Diabetes Management
In the management of type II diabetes, derivatives of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride have been explored for their therapeutic potential. They may offer a new approach to controlling blood sugar levels through their action on specific biological targets .
Antiproliferative Effects
The compound has demonstrated antiproliferative effects, which could be beneficial in preventing the spread of cancer cells. This application is particularly relevant in the context of cancer treatment, where controlling cell growth is a primary objective .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O.ClH/c8-7-10-5-4(6(12)11-7)2-1-3-9-5;/h1-3H,(H,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDDQHZIZCKOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride | |
CAS RN |
126728-21-0 |
Source


|
| Record name | Pyrido[2,3-d]pyrimidin-4(3H)-one, 2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126728-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)


![1-Methyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B590697.png)




